REACTION_CXSMILES
|
OC1C=C(O)C=C[C:3]=1[CH:9]([C:20]([CH:22]([C:33]1[CH:38]=CC(O)=CC=1O)[C:23]1C=CC(OC)=[C:25]([O:31]C)[CH:24]=1)=[O:21])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1.C([O:43]C([O-])[O-])C.N1CCOCC1>CN(C)C=O>[OH:31][C:25]1[CH:24]=[C:23]2[C:22]([C:20](=[O:21])[C:9]([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=3)=[CH:3][O:43]2)=[CH:33][CH:38]=1
|
Name
|
2,4-dihydroxy-phenyl-(3',4'-dimethoxy-benzyl)-ketone
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C1=CC(=C(C=C1)OC)OC)C(=O)C(C1=CC(=C(C=C1)OC)OC)C1=C(C=C(C=C1)O)O
|
Name
|
ethyl-orthoformate
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC([O-])[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 80°-85° C.
|
Type
|
CUSTOM
|
Details
|
in the second hour a solid precipitates
|
Type
|
ADDITION
|
Details
|
After 6 hours 1OO ml of chloroform are added to the mixture
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the precipitated substance is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(C(=COC2=C1)C1=CC(=C(C=C1)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |